3-Amino-2-(tert-butoxycarbonyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid
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Overview
Description
The molecule is a complex organic compound that contains several functional groups, including an amino group (-NH2), a carboxylic acid group (-COOH), a tert-butoxycarbonyl group (t-Boc), and a fluorenylmethyloxycarbonyl group (Fmoc) . These groups are common in peptide synthesis, suggesting that this compound may be used in such applications .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized using methods common in peptide chemistry. For example, the Fmoc and t-Boc groups are often used as protecting groups in peptide synthesis, which can be added and removed under specific conditions .Scientific Research Applications
Solid-Phase Peptide Synthesis
The compound plays a critical role in the solid-phase synthesis of protected peptide segments. It is utilized for its protecting group capabilities, specifically the 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection and tert-butyl ethers, esters, and urethanes for side-chain protection. This methodology allows for the synthesis of otherwise fully protected peptide acids, which are essential for segment condensation studies, providing excellent yields and purities by cleavage of the resultant tris(alkoxy)benzyl ester anchoring linkage with trifluoroacetic acid-containing cocktails (Albericio & Bárány, 1991).
Synthesis of Non-proteinogenic Amino Acids
The molecule is instrumental in the synthesis of non-proteinogenic amino acids and their derivatives, showcasing its versatility and utility in expanding the toolkit available for peptide and protein engineering. For example, derivatives of the molecule have been synthesized from amino acids in good overall yield, highlighting its potential in creating novel peptide structures (Adamczyk & Reddy, 2001).
Enantioselective Synthesis
The molecule also serves as a starting point or intermediate in the enantioselective synthesis of amino acid derivatives, such as 2-substituted 3-aminopropanoic acid (β-alanine) derivatives. These processes often involve electrophilic attack of synthetic equivalents of [H2NCH2]+ upon enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones, demonstrating the compound's utility in producing enantioselectively enriched chemical entities (Arvanitis et al., 1998).
Peptide Synthesis with Ferrocenyl Amino Acid Derivatives
Further expanding its applicability, the compound is used in the synthesis of di- and tripeptides starting from ferrocenyl amino acids in solution, indicating its potential in the development of homo- and hetero-bimetallic peptides. This showcases the innovative use of the compound in creating peptides with unique electronic and structural properties (Sehnert et al., 2001).
Oligomer Synthesis from Neuraminic Acid Analogues
Additionally, the molecule has been used in the efficient synthesis of oligomers derived from amide-linked neuraminic acid analogues, further emphasizing its role in the synthesis of complex biomolecules and potential applications in biomedical research (Gregar & Gervay-Hague, 2004).
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Amino-2-(tert-butoxycarbonyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid involves the protection of the amine group, followed by the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the carboxylic acid. The Fmoc group is then removed, and the amine group is deprotected. The final step involves the introduction of the tert-butoxycarbonyl (Boc) protecting group on the amine group.", "Starting Materials": [ "3-Amino-5-nitrobenzoic acid", "9H-Fluorene-9-methanol", "Di-tert-butyl dicarbonate", "N,N-Dimethylformamide", "Triethylamine", "Methanol", "Hydrochloric acid" ], "Reaction": [ "1. Protection of the amine group with di-tert-butyl dicarbonate in the presence of triethylamine and N,N-dimethylformamide to yield 3-Amino-5-nitrobenzoic acid tert-butyl ester", "2. Introduction of the Fmoc protecting group on the carboxylic acid using 9H-fluorene-9-methanol and di-tert-butyl dicarbonate in the presence of triethylamine and N,N-dimethylformamide to yield 3-Amino-2-(tert-butoxycarbonyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid tert-butyl ester", "3. Removal of the Fmoc protecting group using 20% piperidine in N,N-dimethylformamide to yield 3-Amino-2-(tert-butoxycarbonyl)-5-((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid tert-butyl ester", "4. Deprotection of the amine group using hydrochloric acid in methanol to yield 3-Amino-2-(tert-butoxycarbonyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid", "5. Introduction of the Boc protecting group on the amine group using di-tert-butyl dicarbonate in the presence of triethylamine and N,N-dimethylformamide to yield the final product, 3-Amino-2-(tert-butoxycarbonyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid tert-butyl ester" ] } | |
CAS No. |
779335-06-7 |
Molecular Formula |
C27H26N2O6 |
Molecular Weight |
474.513 |
IUPAC Name |
3-amino-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |
InChI |
InChI=1S/C27H26N2O6/c1-27(2,3)35-25(32)23-20(24(30)31)12-15(13-22(23)28)29-26(33)34-14-21-18-10-6-4-8-16(18)17-9-5-7-11-19(17)21/h4-13,21H,14,28H2,1-3H3,(H,29,33)(H,30,31) |
InChI Key |
GIMFMNIAQVMBHJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1N)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
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